molecular formula C12H18ClNO B13615117 3-(2-Phenylethyl)morpholinehydrochloride

3-(2-Phenylethyl)morpholinehydrochloride

Cat. No.: B13615117
M. Wt: 227.73 g/mol
InChI Key: KLQHGOHERDKENE-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)morpholinehydrochloride: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the morpholine ring, and it is typically found in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)morpholinehydrochloride can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an acid catalyst such as hydrochloric acid.

Another method involves the use of 2-phenylethyl chloride as a starting material, which reacts with morpholine in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and results in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound, with the reaction conditions being carefully controlled to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)morpholinehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

3-(2-Phenylethyl)morpholinehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)morpholinehydrochloride involves its interaction with specific molecular targets within cells. The phenylethyl group is known to interact with various receptors, potentially modulating their activity. The morpholine ring can also interact with enzymes and other proteins, influencing their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylethyl)morpholinehydrochloride
  • 2-(2-Phenylethyl)morpholinehydrochloride
  • N-(2-Phenylethyl)morpholinehydrochloride

Comparison

Compared to other similar compounds, 3-(2-Phenylethyl)morpholinehydrochloride is unique due to the specific positioning of the phenylethyl group on the morpholine ring. This positioning can influence the compound’s reactivity and its interactions with biological targets, potentially leading to distinct pharmacological properties.

Biological Activity

3-(2-Phenylethyl)morpholinehydrochloride is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with various receptors and enzymes. The morpholine moiety can form hydrogen bonds with polar residues in proteins, while the phenylethyl group may engage in hydrophobic interactions, facilitating binding to target sites.

Anticancer Activity

Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit key oncogenic pathways, leading to apoptosis in cancer cells. In vitro assays demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa and MCF-7 cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa12.5Induces apoptosis via mitochondrial pathway
KBJK557MCF-710.0Inhibits Plk1 PBD, leading to cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of morpholine derivatives has also been explored. Research indicates that these compounds can activate neuroprotective pathways, including the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Case Studies

  • In Vitro Evaluation : A study evaluated the cytotoxic effects of various morpholine derivatives on cancer cell lines. The results showed that this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent.
  • Neuroprotection Study : In a model assessing neuroprotection against oxidative stress, this compound demonstrated the ability to upregulate antioxidant enzymes through Nrf2 activation, suggesting its therapeutic potential in neurodegenerative diseases.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-(2-phenylethyl)morpholine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12;/h1-5,12-13H,6-10H2;1H

InChI Key

KLQHGOHERDKENE-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CCC2=CC=CC=C2.Cl

Origin of Product

United States

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